
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine involves multiple steps, typically starting with the preparation of the dibenzo-cycloheptene core. This core is then chlorinated to introduce the chloro substituent. The final step involves the formation of the azetidine ring through a cyclization reaction with dimethylamine. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the chloro substituent or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide or alkoxide ions.
Scientific Research Applications
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine include:
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N-methyl-3-azetidinamine: This compound differs by having a methyl group instead of a dimethylamino group.
1-(3-Chloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinamine: Lacks the dimethylamino substitution, which may affect its chemical and biological properties.
1-(3-Bromo-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-dimethylaminoazetidine: Similar structure but with a bromo substituent instead of chloro, potentially leading to different reactivity and applications.
Properties
CAS No. |
73855-85-3 |
|---|---|
Molecular Formula |
C20H23ClN2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
1-(5-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)-N,N-dimethylazetidin-3-amine |
InChI |
InChI=1S/C20H23ClN2/c1-22(2)17-12-23(13-17)20-18-6-4-3-5-14(18)7-8-15-9-10-16(21)11-19(15)20/h3-6,9-11,17,20H,7-8,12-13H2,1-2H3 |
InChI Key |
JULUTFWMVADLBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


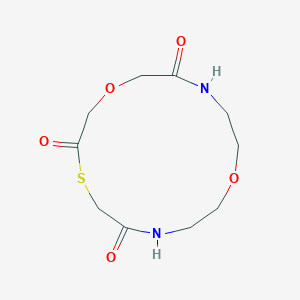
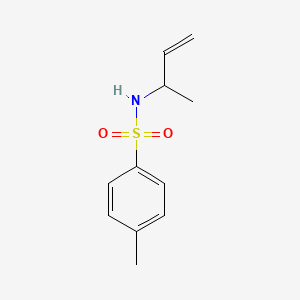
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
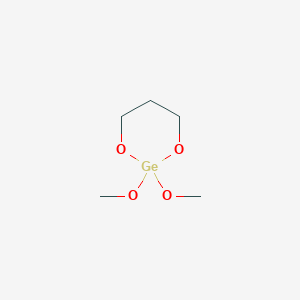
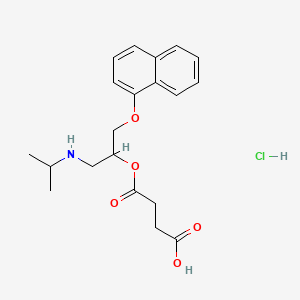
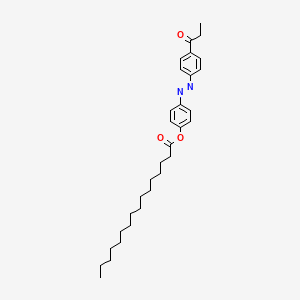
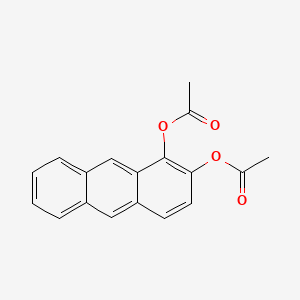
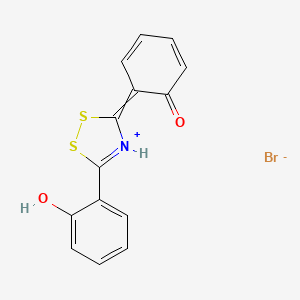
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)

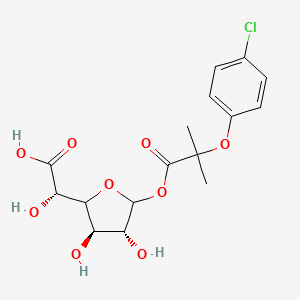
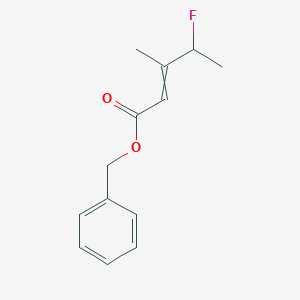

![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
